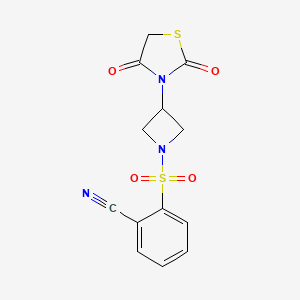

2-((3-(2,4-Dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile

Description

2-((3-(2,4-Dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that features a unique combination of functional groups, including a thiazolidine ring, an azetidine ring, and a benzonitrile moiety

Properties

IUPAC Name |

2-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidin-1-yl]sulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S2/c14-5-9-3-1-2-4-11(9)22(19,20)15-6-10(7-15)16-12(17)8-21-13(16)18/h1-4,10H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRQOELAWMUYIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2,4-Dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the thiazolidine and azetidine intermediates. The thiazolidine ring can be synthesized through the reaction of thiourea with maleic anhydride in the presence of hydrochloric acid . The azetidine ring is often formed via ring-opening polymerization of aziridines . These intermediates are then coupled with a benzonitrile derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2,4-Dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions due to its ring strain.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-((3-(2,4-Dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of 2-((3-(2,4-Dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The azetidine ring’s ring strain can facilitate its binding to biological targets, enhancing its efficacy . The benzonitrile moiety can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidine ring and exhibit similar biological activities.

Azetidine derivatives: These compounds share the azetidine ring and are known for their unique reactivity and stability.

Benzonitrile derivatives: These compounds share the benzonitrile moiety and are used in various chemical and pharmaceutical applications.

Uniqueness

2-((3-(2,4-Dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties

Biological Activity

The compound 2-((3-(2,4-Dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. Thiazolidinones and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

This compound features a thiazolidinone ring fused with an azetidine moiety, linked to a benzonitrile group through a sulfonyl bridge. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | MCF-7 (breast cancer) | 1.27 | Induces apoptosis via AKT/mTOR pathway inhibition |

| Compound 2 | HCT116 (colon cancer) | 5.1 | Inhibits cell proliferation and induces apoptosis |

| Compound 3 | HepG2 (liver cancer) | 22.08 | Reduces VEGF expression |

These findings suggest that This compound may exhibit similar anticancer properties due to its structural characteristics.

Antimicrobial Activity

Thiazolidinone derivatives have also been evaluated for their antimicrobial properties. A study reported that a series of thiazolidinones exhibited significant activity against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 µg/mL |

| Compound B | Escherichia coli | 30 µg/mL |

Such results indicate that the compound could be effective against various pathogens, warranting further investigation into its antimicrobial efficacy.

Anti-inflammatory Activity

Inflammation plays a crucial role in many diseases, including cancer and autoimmune disorders. Compounds related to This compound have shown anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activities of thiazolidinone derivatives are often attributed to their ability to interact with various biological targets. Common mechanisms include:

- Inhibition of Enzymatic Activity : Many thiazolidinones act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

- Antioxidant Properties : Some derivatives exhibit radical scavenging activity, which can protect cells from oxidative stress.

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives in preclinical models:

- Study on MCF-7 Cells : A derivative demonstrated strong cytotoxicity with an IC50 value of 1.27 µM, significantly affecting cell viability through apoptosis induction.

- In Vivo Model : Administration of thiazolidinone compounds in animal models resulted in reduced tumor growth and improved survival rates compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.